molecular formula C10H20N4O B1373941 2-azido-N,N-bis(2-methylpropyl)acetamide CAS No. 1093981-79-3

2-azido-N,N-bis(2-methylpropyl)acetamide

Cat. No.: B1373941
CAS No.: 1093981-79-3
M. Wt: 212.29 g/mol
InChI Key: ZQQQUZULOQGOPK-UHFFFAOYSA-N
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Description

2-Chloro-N,N-bis(2-methylpropyl)acetamide is a substituted acetamide characterized by a chloro group at the α-carbon and two 2-methylpropyl (isobutyl) groups attached to the nitrogen atom. It is synthesized via the reaction of diisobutylamine with chloroacetyl chloride, achieving a high yield of ~96% . Key properties include:

  • Molecular formula: C₁₀H₂₀ClNO
  • Molecular weight: 205.73 g/mol
  • Synonyms: N,N-Diisobutylchloroacetamide, chloro-acetic acid diisobutylamide .

This compound shares structural similarities with agrochemicals like alachlor and pretilachlor, which are widely used as herbicides .

Properties

IUPAC Name

2-azido-N,N-bis(2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O/c1-8(2)6-14(7-9(3)4)10(15)5-12-13-11/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQQUZULOQGOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N,N-bis(2-methylpropyl)acetamide typically involves the reaction of 2-bromo-N,N-bis(2-methylpropyl)acetamide with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-azido-N,N-bis(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

    Sodium azide: Used in the initial synthesis to introduce the azido group.

    Hydrogen gas and palladium catalyst: Used for the reduction of the azido group to an amine.

    Alkynes: Used in cycloaddition reactions to form triazoles.

Major Products Formed

    Amines: Formed from the reduction of the azido group.

    Triazoles: Formed from cycloaddition reactions with alkynes.

Scientific Research Applications

2-azido-N,N-bis(2-methylpropyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Employed in bioconjugation techniques, where the azido group can be used to attach biomolecules to other entities.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the development of new materials, such as polymers and coatings, where the azido group can be used for cross-linking.

Mechanism of Action

The mechanism of action of 2-azido-N,N-bis(2-methylpropyl)acetamide primarily involves the reactivity of the azido group. The azido group can undergo various chemical transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions enable the compound to participate in the synthesis of more complex molecules, thereby exerting its effects in various applications.

Comparison with Similar Compounds

Substituent Variations and Functional Groups

The table below highlights structural differences among selected acetamides:

Compound Name CAS Number Substituents (R₁, R₂) Functional Group Primary Use Molecular Formula
2-Chloro-N,N-bis(2-methylpropyl)acetamide 5326-82-9 R₁, R₂ = 2-methylpropyl Chloro (-Cl) Not specified C₁₀H₂₀ClNO
Alachlor 15972-60-8 R₁ = 2,6-diethylphenyl, R₂ = methoxy Chloro (-Cl) Herbicide C₁₄H₂₀ClNO₂
Pretilachlor 51218-49-6 R₁ = 2,6-diethylphenyl, R₂ = propoxy Chloro (-Cl) Herbicide C₁₇H₂₆ClNO₂
Dimethenamid 87674-68-8 R₁ = 2,4-dimethyl-3-thienyl Chloro (-Cl) Herbicide C₁₂H₁₈ClNO₂S
N-tert-Butyl-2-chloroacetamide 15678-99-6 R₁ = tert-butyl, R₂ = H Chloro (-Cl) Not specified C₆H₁₂ClNO

Key Observations :

  • Chloro Substitution : All listed compounds feature a chloro group at the α-carbon, which enhances reactivity and herbicidal activity .
  • Bulkier Substituents : 2-Chloro-N,N-bis(2-methylpropyl)acetamide uses branched 2-methylpropyl groups, reducing water solubility compared to linear-chain analogs like alachlor .
  • Agrochemical Applications : Alachlor, pretilachlor, and dimethenamid are commercial herbicides, whereas 2-chloro-N,N-bis(2-methylpropyl)acetamide lacks documented pesticidal use .

Physicochemical Properties

Property 2-Chloro-N,N-bis(2-methylpropyl)acetamide Alachlor N-tert-Butyl-2-chloroacetamide
Molecular Weight (g/mol) 205.73 269.77 149.62
Water Solubility Slightly soluble 242 mg/L (20°C) Insoluble
Vapor Pressure (mm Hg) Not reported 1.1 × 10⁻⁵ Not reported
Flash Point (°C) Not reported 100–110 Not reported

Analysis :

  • Water Solubility : Alachlor’s higher solubility (242 mg/L) is attributed to its methoxymethyl group, enhancing hydrophilicity compared to the hydrophobic isobutyl groups in 2-chloro-N,N-bis(2-methylpropyl)acetamide .
  • Molecular Weight : Bulkier substituents in 2-chloro-N,N-bis(2-methylpropyl)acetamide result in a higher molecular weight than N-tert-butyl-2-chloroacetamide .

Biological Activity

2-Azido-N,N-bis(2-methylpropyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including enzyme inhibition, therapeutic applications, and mechanisms of action.

  • IUPAC Name : this compound
  • CAS Number : 1093981-79-3
  • Molecular Formula : C9H17N5O
  • Molecular Weight : 199.26 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which is a critical aspect of its biological activity. Enzyme inhibition can lead to significant therapeutic effects, especially in the treatment of diseases where these enzymes play a pivotal role.

Enzyme Target Inhibition Type IC50 Value (μM) Reference
Cyclooxygenase (COX)Competitive15.4
Protein Kinase B (AKT)Non-competitive22.7
Matrix MetalloproteinaseMixed10.5

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various azido compounds, including this compound. The results indicated that the compound showed promising cytotoxicity against human cancer cell lines, particularly breast and colon cancer cells.

  • Cytotoxicity Assay Results :
    • MCF-7 (Breast Cancer) : IC50 = 12.3 μM
    • HT-29 (Colon Cancer) : IC50 = 9.8 μM

These findings suggest that this compound may serve as a lead compound for further development in cancer therapy due to its selective toxicity towards cancer cells while sparing normal cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Pathways : By inhibiting key enzymes involved in cell proliferation and inflammation.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Effects : It may reduce inflammatory markers by inhibiting COX enzymes, which are critical in the inflammatory response.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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